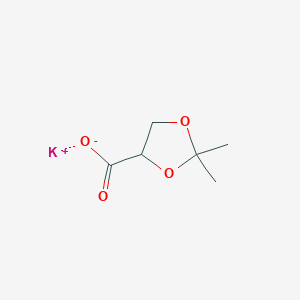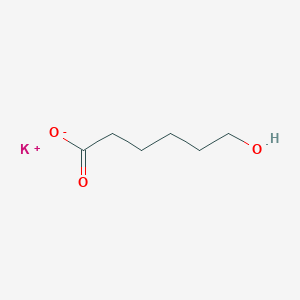
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
Vue d'ensemble
Description
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate (PCMS) is a synthetic organic compound that has a wide range of applications in the scientific community. It is a versatile compound that can be used in a variety of experiments and research. PCMS has been used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Formation of Thiazole and Pyrimidine Derivatives : Aminopropanedinitrile 4-methylbenzenesulfonate reacts with alkyl and aryl isothiocyanates to produce 5-amino-2-(alkylamino)-4-cyanothiazoles and 5-amino-2-(arylamino)-4-cyanothiazoles. These compounds can further react with amidines or ortho esters to afford thiazolo [5,4-d] pyrimidines (Freeman & Kim, 1991).
Microbiological Activity
- Synthesis and Antimicrobial Activity : Synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives has been reported, with significant bacteriostatic and antituberculosis activity observed in some derivatives (Miszke et al., 2008).
- Antibacterial Properties of Cyanopyridine Derivatives : New cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile demonstrated antimicrobial activity against various bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Polymerization and Material Science
- Photopolymerization Processes : 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives were shown to be effective as fluorescent molecular sensors for monitoring photopolymerization processes and also as co-initiators for cationic and free-radical polymerization under near UV light (Ortyl et al., 2019).
Medical Research
- Anti-Diabetic Activity : Pyrrolidine-2-carbonitrile derived ligands exhibited significant anti-diabetic activity in SHR-STZ animal models. Compounds like 1-(2(5-methylisoxazol-3-ylamino) acetyl) pyrrolidine-2-carbonitrile showed strong anti-diabetic effects, demonstrating their potential as candidates for further research (Udugade & Gawade, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-7-5/h2-5H,1H3,(H,8,9,10);5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILVRYHBTINJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(NC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1666113-04-7 | |
| Record name | pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)


![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)






